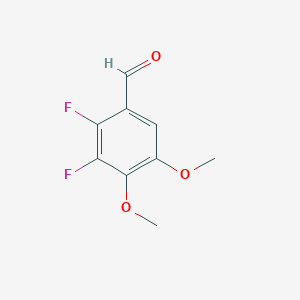

2,3-Difluoro-4,5-dimethoxybenzaldehyde

Descripción

2,3-Difluoro-4,5-dimethoxybenzaldehyde (CAS: 172657-04-4; MF: C₉H₈F₂O₃; MW: 202.16) is a fluorinated aromatic aldehyde featuring fluorine atoms at positions 2 and 3 and methoxy groups at positions 4 and 5 on the benzaldehyde ring. It is synthesized as a high-purity (95%) compound, primarily used as a synthetic precursor in organic chemistry and pharmacological research . Its unique substitution pattern confers distinct electronic and steric properties, making it valuable for designing bioactive molecules and functional materials.

Propiedades

IUPAC Name |

2,3-difluoro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKIWKURWEJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5-dimethoxybenzaldehyde typically involves the fluorination of 4,5-dimethoxybenzaldehyde. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2,3-Difluoro-4,5-dimethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: 2,3-Difluoro-4,5-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in 2,3-Difluoro-4,5-dimethoxybenzaldehyde can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products:

Oxidation: 2,3-Difluoro-4,5-dimethoxybenzoic acid.

Reduction: 2,3-Difluoro-4,5-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,3-Difluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2,3-Difluoro-4,5-dimethoxybenzaldehyde with key analogs, highlighting structural differences and applications:

Electronic and Steric Effects

- Fluorine vs. Hydroxyl/Methoxy Groups : Fluorine’s electronegativity introduces strong electron-withdrawing effects, enhancing the aldehyde’s electrophilicity compared to hydroxyl-containing analogs like 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde). This makes fluorinated derivatives more reactive in cross-coupling reactions .

- Methoxy vs.

Physicochemical Properties

- Fluorinated analogs likely have lower melting points due to reduced molecular symmetry and weaker intermolecular forces.

- Solubility : Fluorine and methoxy groups balance hydrophobicity and polarity, rendering 2,3-Difluoro-4,5-dimethoxybenzaldehyde soluble in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .

Actividad Biológica

2,3-Difluoro-4,5-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde with potential significance in medicinal chemistry. Its biological activity has garnered interest due to its structural features that may influence interactions with biological targets, particularly in the context of neuropharmacology and receptor binding.

Chemical Structure and Properties

The compound possesses the following chemical structure:

- Chemical Formula : C10H10F2O3

- Molecular Weight : 220.18 g/mol

The biological activity of 2,3-Difluoro-4,5-dimethoxybenzaldehyde is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). It has been suggested that the compound may act as a ligand for dopamine receptors, particularly the D2 subtype. This interaction is significant as it can influence dopaminergic signaling pathways that are crucial in various neuropsychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 2,3-difluoro-4,5-dimethoxybenzaldehyde exhibit high-affinity binding to dopamine D2 receptors. For instance, compounds synthesized from this aldehyde have shown up to five times greater potency than their non-fluorinated counterparts in inhibiting [^3H]spiperone binding to D2 receptors. This suggests a promising role for these compounds in the development of imaging agents for positron emission tomography (PET) studies targeting dopaminergic pathways .

Case Study: Dopamine Receptor Binding

A specific study evaluated several substituted benzamides derived from 2,3-difluoro-4,5-dimethoxybenzaldehyde. The results indicated:

| Compound | Binding Affinity (Ki, nM) | Selectivity for D2 |

|---|---|---|

| Parent Benzamide | 50 | High |

| Fluoropropyl Analog | 10 | Very High |

| Fluoroethyl Analog | 15 | High |

These findings highlight the enhanced binding affinity and selectivity conferred by the fluorinated substituents .

Toxicological Profile

Preliminary assessments of the toxicological profile indicate that while 2,3-difluoro-4,5-dimethoxybenzaldehyde exhibits significant biological activity, it also requires careful evaluation regarding its safety and potential side effects. Toxicity studies are essential to determine safe dosage levels and any adverse effects associated with prolonged exposure or high concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.